An In-depth Technical Guide to the Physicochemical Properties of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate
An In-depth Technical Guide to the Physicochemical Properties of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate
Abstract
Introduction and Strategic Overview
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine, also known as guanylmelamine, is a molecule of significant interest due to its structural relationship to metformin and the presence of a highly functionalized triazine ring and a guanidine group.[1][2] These moieties are known to participate in a variety of biological interactions, suggesting potential applications in medicinal chemistry. The nitrate salt of this compound is of particular interest for pharmaceutical development, as salt formation is a common strategy to modify the physicochemical properties of a drug substance, such as solubility and stability.
This guide addresses the current informational gap regarding the specific physicochemical properties of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate. It is designed to be a living document, providing a robust starting point for researchers and a clear roadmap for the necessary experimental work to fully characterize this compound.
Core Physicochemical Properties: A Tale of Two Molecules
A critical distinction must be made between the free base, (4,6-diamino-1,3,5-triazin-2-yl)guanidine, and its nitrate salt. The majority of currently available data pertains to the free base.
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine (Guanylmelamine)
This compound serves as the foundational structure. Its known properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 4405-08-7 | [3][4][5] |
| Molecular Formula | C₄H₈N₈ | [5][6] |
| Molecular Weight | 168.16 g/mol | [5][6] |
| Appearance | White solid | [6] |
| Melting Point | 225 °C | [5] |
| Solubility | Slightly soluble in aqueous base, DMSO, and heated water. | [5][6] |
| Stability | Hygroscopic | [6] |
| pKa (Predicted) | 9.03 ± 0.70 | [5][6] |
| LogP (Predicted) | 0.37680 | [5] |
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate
Specific experimental data for the mononitrate salt is sparse. However, based on the properties of the free base and general principles of salt formation, we can infer the following:
-
CAS Number: While some sources cite 118632-64-7, this appears to be inconsistent across databases.[1] A related compound, Guanylmelamine Dinitrate, has the CAS number 27369-26-2.[7][8] Further verification is required.
-
Molecular Formula: C₄H₉N₉O₃
-
Molecular Weight: 231.17 g/mol [1]
-
Solubility: The nitrate salt is expected to exhibit significantly higher aqueous solubility compared to the free base, particularly in neutral and acidic media. This is a primary driver for the synthesis of nitrate salts of basic compounds.
-
Melting Point: The melting point of the nitrate salt will differ from that of the free base and is a key parameter for characterization.
-
Stability: The thermal stability of the nitrate salt will need to be determined, as organic nitrates can be energetic materials.[9]
Experimental Protocols for Complete Physicochemical Characterization
To address the existing data gaps, the following experimental protocols are recommended. These protocols are designed to be self-validating and are standard in the pharmaceutical industry for the characterization of active pharmaceutical ingredients (APIs).[1]
Solubility Determination
Rationale: Solubility is a critical determinant of a drug's bioavailability.[3] The equilibrium solubility of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate should be determined in various media relevant to the physiological environment and formulation development.
Methodology: Equilibrium Solubility Measurement
-
Preparation of Media: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid), as well as purified water.
-
Sample Preparation: Add an excess of the nitrate salt to each medium in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Withdraw a sample from each vial and filter it through a 0.45 µm filter to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Equilibrium Solubility Determination.
Thermal Analysis: Melting Point and Decomposition
Rationale: The melting point is a fundamental physical property used for identification and purity assessment. Thermal stability is crucial for determining appropriate storage and handling conditions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for this purpose.
Methodology: DSC and TGA
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate into an aluminum pan.
-
DSC Analysis:
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset or peak of the endothermic event.
-
-
TGA Analysis:
-
Place the sample pan in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Monitor the mass loss as a function of temperature to determine the decomposition temperature.
-
Caption: Workflow for Thermal Analysis using DSC and TGA.
Spectroscopic Characterization
Rationale: Spectroscopic techniques provide unambiguous identification and structural information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Methodology: Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Expected Key Signals: Look for characteristic peaks for N-H stretching (amines and guanidine), C=N stretching (triazine ring and guanidine), and strong, broad absorbances associated with the nitrate anion (around 1380 cm⁻¹).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
Expected Features: The ¹H NMR spectrum will show signals for the amine and guanidine protons. The ¹³C NMR spectrum will provide information on the carbon atoms in the triazine ring and guanidine group.
-
-
Mass Spectrometry (MS):
-
Methodology: Use a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the accurate mass of the molecular ion.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated free base [C₄H₈N₈ + H]⁺ at m/z 169.09.
-
Conclusion and Future Directions
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate is a compound with potential utility in pharmaceutical sciences. While a complete physicochemical profile is not yet publicly available, this guide provides a comprehensive summary of the known properties of the parent free base and a clear, actionable framework for the full characterization of the nitrate salt. The experimental protocols detailed herein represent the standard for generating the robust data required for drug development and regulatory submissions. Future work should focus on executing these protocols to establish a definitive understanding of this promising molecule.
References
-
(4,6-DIAMINO-1,3,5-TRIAZINE-2-YL)GUANIDINE - LookChem. [Link]
-
N''-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine--hydrogen chloride (1/1) - PubChem. [Link]
-
Nitrate ester - Wikipedia. [Link]
-
Synthesis and bioactivity study of 4,6-diamino-1,3,5-triazines - ScholarBank@NUS. [Link]
-
Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. [Link]
-
Physical and Chemical Characterization for APIs - Labinsights. [Link]
-
Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice | Books Gateway | Royal Society of Chemistry. [Link]
-
Physicochemical Properties - Pacific BioLabs. [Link]
-
Metformin (Freebase) - Impurity B - Pharmaffiliates. [Link]
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. 1-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine | CymitQuimica [cymitquimica.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. guidechem.com [guidechem.com]
- 7. A new class of organic nitrates: investigations on bioactivation, tolerance and cross-tolerance phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 8. store.usp.org [store.usp.org]
- 9. Nitrate ester - Wikipedia [en.wikipedia.org]
